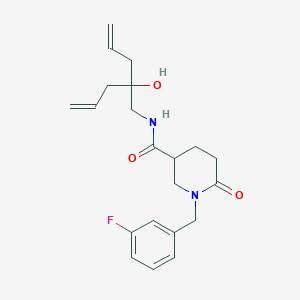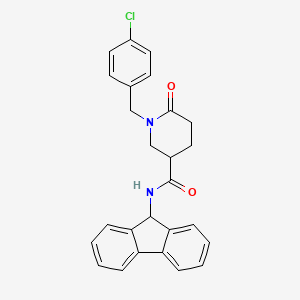![molecular formula C18H22N2O4 B3796505 (2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid](/img/structure/B3796505.png)
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid
概要
説明
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, an indole moiety, and a carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Indole Moiety: The indole group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using an indole boronic acid or indole halide.
Hydroxylation and Carboxylation: The hydroxyl and carboxylic acid groups can be introduced through selective oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Benzylamine: An organic compound used in the production of pharmaceuticals.
2,2’-Bipyridyl: A ligand used in metal ion chelation.
Uniqueness
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
特性
IUPAC Name |
(2R,4S)-4-hydroxy-1-[4-(1H-indol-3-yl)butanoyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c21-13-8-9-20(16(10-13)18(23)24)17(22)7-3-4-12-11-19-15-6-2-1-5-14(12)15/h1-2,5-6,11,13,16,19,21H,3-4,7-10H2,(H,23,24)/t13-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPZCBJMQNFJRV-XJKSGUPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CC1O)C(=O)O)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H](C[C@H]1O)C(=O)O)C(=O)CCCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]pyridine](/img/structure/B3796433.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]pyridine-4-carboxamide](/img/structure/B3796438.png)

![5-[4-(1,3-benzodioxol-5-ylacetyl)-1-piperazinyl]-2-methyl-3(2H)-pyridazinone](/img/structure/B3796447.png)
![{1-[3-(1H-indol-3-yl)propanoyl]piperidin-4-yl}(1-methyl-1H-imidazol-2-yl)methanol](/img/structure/B3796451.png)
![1-(2-chlorobenzyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3796459.png)
![2-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B3796465.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B3796471.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[isopropyl(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3796484.png)
![2-(4-methoxybenzyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B3796491.png)
![3-(3-methoxyphenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B3796497.png)
![3-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)methyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3796511.png)
![1-butyl-4-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperazin-2-one](/img/structure/B3796512.png)
